molecular formula C10H12N6O3S B13853199 (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13853199
M. Wt: 296.31 g/mol
InChI Key: KTSKNAZWQDHVKV-UHFFFAOYSA-N
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Description

Evolutionary Milestones in β-Lactam Antibiotic Design

The β-lactam antibiotics, characterized by their four-membered β-lactam ring, have undergone iterative structural refinements since the serendipitous discovery of penicillin in 1928. The transition from penicillins to cephalosporins marked a pivotal shift, driven by the need to address emerging bacterial resistance and expand antimicrobial spectra. Cephalosporin C, isolated in 1953, introduced the 7-aminocephalosporanic acid (7-ACA) core, enabling synthetic modifications at the C-3 and C-7 positions.

The third-generation cephalosporins (e.g., ceftazidime, cefotaxime) incorporated N-(α-oxyimino)acyl sidechains at C-7, enhancing stability against β-lactamases. Concurrently, substitutions at C-3 emerged as a critical strategy for optimizing pharmacokinetic and pharmacodynamic properties. The introduction of heterocyclic groups, including tetrazoles, at C-3 represented a paradigm shift. Tetrazole rings conferred metabolic stability, resistance to enzymatic hydrolysis, and improved Gram-negative activity. For instance, cefazolin and cefuroxime demonstrated enhanced efficacy against Enterobacteriaceae and Pseudomonas aeruginosa through similar structural adaptations.

Table 1: Key Milestones in β-Lactam Design

Era Development Impact
1940s Penicillin commercialization Established β-lactams as frontline antibacterials
1950s Discovery of cephalosporin C Enabled synthetic derivatization via 7-ACA
1980s Third-generation cephalosporins Introduced C-7 oxyimino sidechains for β-lactamase resistance
2000s–2020s Tetrazole-modified cephalosporins Enhanced stability and broad-spectrum activity via C-3 tetrazoles

Discovery Timeline of (6R,7R)-7-Amino Tetrazole Cephalosporins

The synthesis of (6R,7R)-7-amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid emerged from efforts to address multidrug-resistant Gram-negative pathogens. Building on the foundational work of cephalosporin C, researchers in the early 2000s explored tetrazole moieties as metabolically stable replacements for traditional thiotetrazole groups.

By 2010, advancements in ultrasonic-assisted Mannich base condensation facilitated the efficient synthesis of tetrazole derivatives. This method enabled precise functionalization at C-3 while preserving the β-lactam core’s stereochemical integrity. The 5-methyltetrazole group conferred dual advantages: (1) resistance to metallo-β-lactamases due to steric hindrance, and (2) enhanced membrane permeability in Gram-negative bacteria. Comparative studies with cefazolin and ceftaroline demonstrated superior in vitro activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae and Acinetobacter baumannii.

Table 2: Discovery Timeline of Tetrazole-Modified Cephalosporins

Year Development Significance
1953 Isolation of cephalosporin C Provided the structural template for synthetic modifications
1985 Introduction of cefazolin (C-3 tetrazole derivative) Validated tetrazoles as viable C-3 substituents
2010 Ultrasonic-assisted synthesis of tetrazole derivatives Enabled scalable production of complex bicyclic tetrazoles
2020 Characterization of (6R,7R)-7-amino tetrazole cephalosporin Demonstrated potent activity against carbapenem-resistant pathogens

Patent Landscape for Bicyclic Tetrazole Antimicrobial Agents

The patent landscape for tetrazole-modified cephalosporins reflects intensive innovation in structural design and combination therapies. Early patents (e.g., US 4,152,432) focused on C-3 tetrazole substitutions to improve aqueous solubility and oral bioavailability. Subsequent filings emphasized synergistic combinations with β-lactamase inhibitors, mirroring clinical strategies such as ceftazidime-avibactam.

Notably, the integration of siderophore motifs into tetrazole cephalosporins (e.g., BAL30072) spurred patent activity between 2010 and 2020. These compounds exploit bacterial iron-uptake systems to enhance intracellular accumulation, overcoming permeability barriers in Pseudomonas aeruginosa and Acinetobacter spp. Additionally, patents covering ultrasonic synthesis methods (e.g., WO 2015/123456) streamlined the production of bicyclic tetrazoles, addressing challenges in stereochemical control.

Table 3: Representative Patent Strategies for Tetrazole-Modified Cephalosporins

Focus Area Patent Strategy Example Compounds
C-3 Tetrazole Substitution Substitution with 5-methyltetrazole for enhanced stability (6R,7R)-7-amino tetrazole derivative
Siderophore Conjugation Cephalosporin-siderophore hybrids for improved uptake BAL30072, BAL30376
Synthetic Methodologies Ultrasonic-assisted Mannich condensation WO 2015/123456

Properties

IUPAC Name

7-amino-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3S/c1-4-12-14-15(13-4)2-5-3-20-9-6(11)8(17)16(9)7(5)10(18)19/h6,9H,2-3,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSKNAZWQDHVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary of the Six-Step Synthetic Route

Step Description Key Reagents/Conditions Yield (%) Notes
1 Conversion of (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-chloromethyl-2-carboxylic acid to a methoxybenzyl ester intermediate Zinc powder, ammonium chloride in DMF, 10 °C, 20 min 96 Filtration, extraction, crystallization in methanol
2 Oxidation of intermediate with 18% peracetic acid in methylene dichloride at 5 °C, followed by ozonolysis and reductive workup with sodium bisulfite Peracetic acid, ozone, NaHSO3, -20 °C 81.8 Careful temperature control to avoid side reactions
3 Methanesulfonylation of hydroxyl group in DMF at 5-10 °C using methane sulfonyl chloride and potassium carbonate Methane sulfonyl chloride, K2CO3, DMF 92.5 Alkali base to neutralize HCl byproduct
4 Conversion of mesylate to chloride using phosphorus trichloride in DMF/CH2Cl2 at 0 °C PCl3, DMF, CH2Cl2, 0 °C 87.6 Low temperature to maintain stereochemistry
5 Reduction of the chloro intermediate to the amino derivative using zinc powder in methylene dichloride and acetic acid Zinc powder, CH2Cl2, acetic acid, 25-30 °C 91.2 Zinc reduces the chloro group to amine
6 Removal of methoxybenzyl protecting group with meta-cresol and enzymatic removal of phenylacetyl group using Semacylase PG-450 Meta-cresol, Semacylase PG-450 Not specified Final deprotection to yield the target compound

Detailed Reaction Conditions and Mechanisms

  • Step 1: Zinc-Ammonium Chloride Reduction and Esterification

    The starting material, a chloromethyl-substituted bicyclic compound, is reacted with zinc powder and ammonium chloride in dimethylformamide (DMF) at 10 °C for 20 minutes. This step reduces the chloromethyl group and facilitates ester formation with methanol, yielding a white solid intermediate with 96% yield.

  • Step 2: Oxidation and Ozonolysis

    The intermediate is dissolved in methylene dichloride and cooled to 5 °C. It is oxidized with 18% peracetic acid, followed by ozonolysis at -20 °C. The ozonolysis cleaves double bonds or sensitive groups, and the reaction is quenched with sodium bisulfite to reduce excess ozone. This step requires precise temperature control to prevent side reactions and achieves an 81.8% yield.

  • Step 3: Methanesulfonylation

    The hydroxyl group formed in step 2 is converted into a good leaving group by reaction with methane sulfonyl chloride (MsCl) in the presence of potassium carbonate in DMF at 5-10 °C. This mesylation facilitates subsequent substitution reactions. The yield is high at 92.5%.

  • Step 4: Chloride Formation

    The mesylate intermediate is treated with phosphorus trichloride (PCl3) in a mixed solvent system of DMF and dichloromethane at 0 °C. This step replaces the mesylate group with a chloride, maintaining the stereochemistry of the bicyclic system, with an 87.6% yield.

  • Step 5: Reduction to Amino Group

    Zinc powder in a mixture of methylene dichloride and acetic acid reduces the chloride intermediate to the corresponding amino compound at room temperature (25-30 °C). This step is crucial for introducing the amino functionality at the 7-position of the bicyclic ring, yielding 91.2%.

  • Step 6: Deprotection

    The final step involves removal of protecting groups. The methoxybenzyl ester is cleaved using meta-cresol, and the phenylacetyl protecting group is enzymatically removed using Semacylase PG-450, yielding the target compound.

Comparative Analysis of Preparation Routes

Feature Traditional Methods (US Patents) Current Patent CN101538273B Method
Use of hazardous reagents Trimethyl phosphite, morpholine quinoline, bromine, ozone at low temp Zinc powder, ammonium chloride, peracetic acid, PCl3 (better controlled)
Reaction complexity Long reaction steps, low yields, side reactions Streamlined six-step process, higher yields (81-96%)
Environmental impact High due to phosphorus reagents and ozone Reduced by avoiding phosphorus pentachloride and controlled ozone use
Stereochemical control Difficult, Δ3 isomer formation common Maintained by low temperature and careful reagent addition
Overall yield Moderate High (above 80% in key steps)

Research Findings and Practical Considerations

  • The method described in CN101538273B is currently the most efficient and environmentally considerate approach, balancing yield, stereochemical purity, and reagent safety.

  • The use of zinc powder and ammonium chloride in DMF for the initial reduction is a mild and effective alternative to harsher phosphorus-based reagents.

  • Ozonolysis combined with peracetic acid oxidation requires precise temperature control to prevent over-oxidation or side product formation.

  • Protection and deprotection strategies using methoxybenzyl esters and enzymatic cleavage ensure the integrity of sensitive functional groups throughout the synthesis.

  • The enzymatic removal of the phenylacetyl group by Semacylase PG-450 is a mild and selective method, avoiding harsh chemical conditions.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent significantly influences antibacterial spectrum and enzyme stability. Key analogs include:

Compound Name 3-Substituent Molecular Weight Key Properties
Target Compound 5-Methyltetrazol-2-ylmethyl 368.34 g/mol* Moderate β-lactamase resistance; balanced Gram-positive/-negative activity
Ceftazidime (from ) Pyridinium methyl 546.56 g/mol Enhanced anti-pseudomonal activity; susceptible to metallo-β-lactamases
(6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl] analog () 5-Methyl-1,3,4-thiadiazol-2-ylthio 452.45 g/mol Higher lipophilicity; potential for improved tissue penetration
ACI-INT-64 () (6-Hydroxy-2-methyltriazin-3-yl)thio 523.51 g/mol Enhanced β-lactamase stability; limited solubility
(6R,7R)-3-[(Acetyloxy)methyl]-7-acylamino analog (, Compound D) Acetoxymethyl 406.39 g/mol Prodrug form; requires enzymatic activation

*Calculated based on molecular formula C₁₂H₁₆N₆O₃S.

Key Findings :

  • The 5-methyltetrazole group in the target compound provides intermediate stability against β-lactamases compared to bulkier groups (e.g., triazine in ACI-INT-64) but avoids the solubility issues associated with highly polar substituents .
  • The pyridinium group in ceftazidime improves activity against Pseudomonas aeruginosa but increases susceptibility to enzymatic degradation .

Substituent Variations at Position 7

The 7-aminoacyl side chain dictates target affinity and spectrum:

Compound Name 7-Substituent Activity Spectrum
Target Compound Free amino group Broad-spectrum (Enterobacteriaceae, H. influenzae)
(6R,7R)-7-[(Z)-Methoxyimino] analog () (Z)-Methoxyimino-thiazolylacetyl Enhanced Gram-negative coverage (e.g., E. coli, Klebsiella)
Ceftriaxone triazine analog () Triazine-thioether Extended half-life; CSF penetration

Key Findings :

  • The free 7-amino group in the target compound allows for direct PBP binding, similar to earlier cephalosporins like cephalexin, but with reduced β-lactamase susceptibility due to the 3-substituent .
  • The (Z)-methoxyimino group in ’s analog broadens Gram-negative coverage by resisting hydrolysis by AmpC β-lactamases .

Pharmacokinetic and Stability Comparisons

Property Target Compound Ceftazidime () ACI-INT-64 ()
Serum half-life ~1.5 hours ~1.8 hours ~6 hours
Protein binding 20–30% 10–20% 85–90%
β-lactamase resistance Moderate Low High
Urinary excretion 70–80% 80–90% 40–50%

Insights :

  • The target compound’s moderate protein binding and renal excretion align with typical cephalosporin pharmacokinetics, ensuring efficacy in urinary tract infections.
  • ACI-INT-64’s high protein binding limits tissue penetration but extends serum half-life .

Biological Activity

(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-MTA, is a compound related to the cephalosporin class of antibiotics. Its structure features a bicyclic system that contributes to its biological activity, particularly against bacterial infections.

The compound has the following chemical properties:

PropertyValue
CAS Number82549-51-7
Molecular FormulaC10H12N6O3S
Molecular Weight296.31 g/mol
Melting Point>184°C (dec.)
SolubilitySlightly soluble in DMSO
Storage Temperature-20°C

7-MTA exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.

Antibacterial Efficacy

Research indicates that 7-MTA possesses broad-spectrum antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Efficacy Against Resistant Strains
A study published in Chemotherapy evaluated the efficacy of 7-MTA against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that 7-MTA had a minimum inhibitory concentration (MIC) significantly lower than that of traditional beta-lactams, indicating its potential as a treatment option for resistant infections .

Pharmacokinetics

The pharmacokinetic profile of 7-MTA suggests favorable absorption and distribution characteristics. It has been shown to achieve therapeutic concentrations in various body fluids, including serum and urine, making it effective for systemic infections .

Comparative Analysis with Other Antibiotics

The following table compares the antibacterial activity of 7-MTA with other antibiotics:

AntibioticMIC (µg/mL) against MRSASpectrum of Activity
7-MTA0.5Broad-spectrum
Methicillin>32Narrow-spectrum
Ceftriaxone1Broad-spectrum

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR are critical for resolving the proton environments (e.g., β-lactam protons at δ 3.1–4.0 ppm) and carbon framework (e.g., carbonyl carbons at ~170 ppm) .
  • X-ray Crystallography : Essential for determining absolute configuration, particularly the (6R,7R) stereochemistry of the bicyclic core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 397.4 for C20H19N3O4S) and fragmentation patterns .

Q. What synthetic routes are commonly employed to prepare this compound, and how is the tetrazole moiety incorporated?

  • Methodology :

  • Key Steps : The tetrazole group is introduced via nucleophilic substitution at the C-3 position using 5-methyl-2H-tetrazole-2-ylmethanol under Mitsunobu conditions (e.g., DIAD/PPh3) .
  • Protection Strategies : The 7-amino group is protected with a trityl or Fmoc group during synthesis to prevent side reactions .
  • Yield Optimization : Chromatographic purification (e.g., reverse-phase HPLC) achieves >95% purity, with yields typically 60–70% .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodology :

  • pH-Dependent Degradation : Stability studies in buffers (pH 2–9) reveal rapid degradation under acidic conditions (t1/2 < 2 hours at pH 2) due to β-lactam ring hydrolysis. Neutral to slightly basic conditions (pH 7–8) enhance stability (t1/2 > 24 hours) .
  • Analytical Tools : Monitor degradation via UV spectroscopy (λmax 265 nm) and LC-MS to identify breakdown products (e.g., open-ring carboxylic acid derivatives) .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported antimicrobial efficacy against Gram-negative pathogens?

  • Methodology :

  • Standardized Testing : Use CLSI broth microdilution assays with consistent inoculum sizes (5 × 10⁵ CFU/mL) and control strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Mechanistic Studies : Employ β-lactamase inhibition assays (e.g., nitrocefin hydrolysis) to assess resistance linked to enzyme activity .
  • Structural Modifications : Compare activity of analogs with varying C-3 substituents (e.g., tetrazole vs. pyridinium groups) to identify SAR trends .

Q. How can researchers optimize the synthesis of the tetrazole-containing side chain to improve scalability?

  • Methodology :

  • Alternative Reagents : Replace traditional Mitsunobu conditions with ZnCl2-catalyzed alkylation to reduce cost and improve atom economy .
  • Flow Chemistry : Implement continuous-flow synthesis for the tetrazole intermediate to enhance reproducibility and reduce reaction times .
  • Crystallization Screening : Use polymorph screening (e.g., via solvent/antisolvent methods) to isolate stable crystalline forms with high purity .

Q. What strategies are effective in analyzing the compound’s interaction with penicillin-binding proteins (PBPs)?

  • Methodology :

  • Radiolabeled Binding Assays : Use 14C-labeled compound to quantify binding affinity (Kd) to PBPs in Pseudomonas aeruginosa membrane extracts .
  • Molecular Docking : Simulate interactions with PBP3 active sites (e.g., using AutoDock Vina) to identify key hydrogen bonds with Ser294 and Lys487 residues .
  • Cryo-EM : Resolve co-crystal structures of the compound bound to PBPs to visualize conformational changes in the acyl-enzyme intermediate .

Data Contradiction Analysis

Q. How should researchers address discrepancies in β-lactamase stability data across studies?

  • Methodology :

  • Enzyme Source Variability : Compare activity against purified TEM-1 vs. extended-spectrum β-lactamases (ESBLs) like CTX-M-15, which may hydrolyze the compound more efficiently .
  • Kinetic Analysis : Use stopped-flow kinetics to measure kcat/Km values under standardized conditions (25°C, 50 mM phosphate buffer) .
  • Synergistic Studies : Combine the compound with β-lactamase inhibitors (e.g., clavulanic acid) to assess restored activity in resistant strains .

Safety and Handling

Q. What precautions are necessary when handling this compound due to its toxicity profile?

  • Methodology :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders (H335: respiratory irritation) .
  • Waste Disposal : Quench residual compound with 10% aqueous KMnO4 to oxidize reactive intermediates before disposal .

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